molecular formula C15H11ClN2S2 B2386999 2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide CAS No. 477845-89-9

2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide

Cat. No.: B2386999
CAS No.: 477845-89-9
M. Wt: 318.84
InChI Key: UVJWIKPDBVCGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is an organic compound that features a quinazoline core substituted with a 2-chlorophenyl group and a 2-(methylsulfanyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Introduction of the 2-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable quinazoline derivative reacts with 2-chlorophenyl halides in the presence of a base such as potassium carbonate.

    Addition of the 2-(Methylsulfanyl) Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the quinazoline core, using reducing agents such as lithium aluminum hydride.

    Substitution: The 2-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Potassium carbonate, dimethylformamide, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The 2-chlorophenyl and 2-(methylsulfanyl) groups can enhance the binding affinity and specificity of the compound towards its targets. Pathways involved may include inhibition of kinase activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenyl 4-quinazolinyl sulfide: Lacks the 2-(methylsulfanyl) group, which may affect its reactivity and biological activity.

    2-Methylsulfanyl 4-quinazolinyl sulfide: Lacks the 2-chlorophenyl group, which may influence its chemical properties and applications.

    4-Quinazolinyl sulfide derivatives:

Uniqueness

2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide is unique due to the presence of both the 2-chlorophenyl and 2-(methylsulfanyl) groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

4-(2-chlorophenyl)sulfanyl-2-methylsulfanylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S2/c1-19-15-17-12-8-4-2-6-10(12)14(18-15)20-13-9-5-3-7-11(13)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJWIKPDBVCGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.